N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Overview
Description
N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazoloquinoxaline family, known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves the cyclization of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by an oxidation-reduction mechanism using chloranil . Another method involves the reflux of o-phenylenediamine with oxalic acid in hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione, which is then treated with thionyl chloride to yield 2,3-dichloroquinoxaline .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the triazoloquinoxaline ring, affecting its biological activity.
Common Reagents and Conditions
Oxidation: Chloranil is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or hydrogenation catalysts are used for reduction.
Substitution: Anhydrous potassium carbonate in dimethylformamide (DMF) is used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which exhibit different biological activities .
Scientific Research Applications
N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in cancer angiogenesis . The compound also exhibits DNA intercalation properties, which contribute to its anticancer activity .
Comparison with Similar Compounds
N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be compared with other triazoloquinoxaline derivatives:
N-(4-(4,5-dihydro-5-phenylisoxazol-3-yl)phenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine: Similar in structure but with different substituents, affecting its biological activity.
4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine: Known for its antiviral and antimicrobial activities.
1,2,4-triazino[4,3-a]quinoxalines: Another class of compounds with potential anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-22-12-8-6-11(7-9-12)18-15-16-20-17-10-21(16)14-5-3-2-4-13(14)19-15/h2-10H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSIKKSNDPOVSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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